(-)-Conduritol B

概述

描述

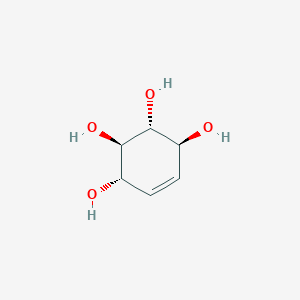

(-)-Conduritol B: is a naturally occurring cyclitol, a type of carbohydrate derivative. It is one of the stereoisomers of conduritol, which is characterized by a cyclohexene ring with hydroxyl groups attached to it. The compound is known for its unique structural properties and has been studied for various applications in chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions:

Epoxidation of Benzene Derivatives: One common method involves the epoxidation of benzene derivatives followed by hydrolysis. This method typically uses peracids as oxidizing agents.

Microbial Transformation: Certain microorganisms can convert aromatic compounds into conduritols through enzymatic processes. This method is often used for the production of specific stereoisomers.

Industrial Production Methods: Industrial production of (-)-Conduritol B often involves multi-step synthetic processes that ensure high yield and purity. These methods may include catalytic hydrogenation, selective oxidation, and enzymatic resolution to obtain the desired stereoisomer.

化学反应分析

Types of Reactions:

Oxidation: (-)-Conduritol B can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives. Hydrogenation using palladium on carbon is a typical method.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products:

Oxidation: Various oxidized derivatives such as ketones and carboxylic acids.

Reduction: Cyclohexane derivatives.

Substitution: Functionalized cyclohexene derivatives.

科学研究应用

Mechanism-Based Inhibition of Glycosidases

Overview

(-)-Conduritol B epoxide is recognized as a potent irreversible inhibitor of glucocerebrosidase (GBA), an enzyme crucial for the degradation of glucosylceramide. Its inhibition leads to the accumulation of substrates, which is particularly relevant in Gaucher disease (GD) and Parkinson's disease (PD) research.

Research Findings

CBE has been extensively utilized to generate cell and animal models for studying GD and PD. By selectively inhibiting GBA, researchers can create phenotypic models that mimic the neuropathology associated with these diseases. Various studies have demonstrated that the concentration and exposure time to CBE can be adjusted to modulate GBA activity effectively, allowing for tailored experimental designs .

| Study | Model Type | CBE Concentration | Duration | Findings |

|---|---|---|---|---|

| Kanfer et al. | Mouse Model | 100 mg/kg | 36 days | Induced symptoms mimicking Gaucher disease |

| Recent Study | Zebrafish Larvae | 50 µM - 100 µM | 2 hours - 60 days | Validated GBA inhibition and off-target effects |

| Vocadlo et al. | Cell Culture | Varies (up to 2 mM) | Variable | Assessed selectivity of CBE vs. other glycosidases |

Antifungal Activity

Application in Mycology

CBE has shown potential antifungal properties by inhibiting certain glycosidases involved in fungal metabolism. For instance, it has been reported to inhibit the hydrolysis of esculin, a compound important for fungal growth . This property opens avenues for exploring CBE as a therapeutic agent against deep cutaneous mycoses.

Case Study: Treatment of Deep Mycoses

In a clinical study involving 48 cases of deep mycoses, researchers evaluated the efficacy of CBE in combination with traditional antifungal agents like ketoconazole. The results indicated improved outcomes in chronic mucocutaneous candidiasis and systemic candidiasis cases, suggesting that CBE may enhance antifungal treatment efficacy .

Development of Activity-Based Probes

Innovative Research Tools

Recent advancements have led to the development of activity-based probes (ABPs) derived from CBE for monitoring GBA activity in vitro and in vivo. These probes enable researchers to visualize enzyme activity dynamically within biological systems, providing insights into enzyme regulation and pathology .

| Probe Type | Target Enzyme | Selectivity | Application |

|---|---|---|---|

| Cyclophellitol Derivative | GBA | High Selectivity | In vivo monitoring of GBA activity |

| Fluorogenic Substrate | β-glucosidases | Moderate Selectivity | Assesses multiple glycosidase activities |

Structural Studies and Mechanistic Insights

Crystallography and Binding Studies

Structural studies have revealed that CBE binds covalently to the catalytic nucleophile Glu340 of GBA, providing mechanistic insights into its inhibitory action . Understanding this interaction is critical for designing selective inhibitors that could serve as therapeutic agents without affecting other glycosidases.

作用机制

Molecular Targets and Pathways: (-)-Conduritol B exerts its effects primarily through the inhibition of enzymes that interact with carbohydrate molecules. Its structural similarity to sugars allows it to bind to the active sites of these enzymes, blocking their activity. This mechanism is particularly useful in studying glycosidases and other carbohydrate-processing enzymes.

相似化合物的比较

Conduritol A: Another stereoisomer of conduritol with different spatial arrangement of hydroxyl groups.

Conduritol C: Differentiated by the position of hydroxyl groups on the cyclohexene ring.

Conduritol D: Another stereoisomer with unique structural properties.

Uniqueness: (-)-Conduritol B is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it valuable in biochemical research and drug development.

生物活性

(-)-Conduritol B, also known as conduritol B epoxide (CBE), is a cyclitol epoxide that has garnered significant attention in biomedical research due to its role as an irreversible inhibitor of glucocerebrosidase (GBA), a lysosomal enzyme. GBA is crucial for the degradation of glucosylceramide, and its deficiency leads to Gaucher disease (GD), a common lysosomal storage disorder. Additionally, mutations in the GBA gene are associated with an increased risk of Parkinson's disease (PD). This article delves into the biological activities of this compound, focusing on its mechanisms, applications in disease modeling, and broader implications in research.

This compound functions primarily as a mechanism-based inhibitor of GBA. It covalently modifies the catalytic nucleophile of the enzyme, leading to irreversible inactivation. The inhibition kinetics have been characterized with a binding affinity (Ki) of 53 μM and an IC50 ranging from 4.28 to 9.49 μM . This specificity allows researchers to generate models that mimic the pathophysiology of GD and PD.

Inhibition Profile

- GBA Inhibition : CBE selectively inhibits GBA, which is vital for glucosylceramide metabolism.

- Off-Target Effects : Besides GBA, CBE also inhibits lysosomal α-glucosidase and nonlysosomal glucosylceramidase (GBA2) at higher concentrations . Understanding these off-target effects is crucial for interpreting experimental results and potential therapeutic applications.

Gaucher Disease Models

CBE is widely used to create cellular and animal models that replicate the biochemical and phenotypic characteristics of Gaucher disease. These models are instrumental in studying disease mechanisms and testing potential therapies.

- Animal Models : Mice treated with CBE exhibit symptoms similar to neuronopathic GD, including motor deficits and neurodegeneration . This model has been pivotal in exploring the neuropathological aspects associated with GBA deficiency.

Parkinson's Disease Research

Research indicates that GBA mutations are a significant risk factor for PD. CBE's ability to inhibit GBA has made it a valuable tool for studying PD pathogenesis.

- Neuroprotective Effects : In some studies, CBE treatment has been shown to preserve motoneurons and improve motor function in mouse models of amyotrophic lateral sclerosis (ALS), suggesting potential neuroprotective properties .

Case Studies and Research Findings

- In Vivo Target Engagement : A study utilized activity-based protein profiling (ABPP) to visualize CBE's engagement with GBA in live models, confirming its selective inhibition profile under physiological conditions .

- Comparative Studies : In comparative studies, CBE was shown to have a broader inhibition spectrum than other inhibitors like cyclophellitol, which may not be suitable for generating genuine GD-like models due to their similar affinities for both GBA and GBA2 .

Data Tables

| Parameter | Value |

|---|---|

| Ki (GBA) | 53 μM |

| IC50 | 4.28 - 9.49 μM |

| Primary Target | Glucocerebrosidase (GBA) |

| Off-Target Effects | α-Glucosidase, GBA2 |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (-)-Conduritol B to achieve high purity and yield?

- Methodological Answer : Begin with stereoselective synthesis protocols, focusing on chiral catalysts (e.g., Sharpless epoxidation derivatives) and solvent systems. Use HPLC or GC-MS to monitor reaction intermediates. Purification via column chromatography with polar/non-polar phase gradients improves yield. Validate purity using -NMR, -NMR, and optical rotation measurements. For reproducibility, document reaction parameters (temperature, pH, stoichiometry) systematically in lab notebooks .

Q. What analytical techniques are critical for structural characterization of this compound and its derivatives?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination, NMR spectroscopy (COSY, HSQC) for stereochemical analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For novel derivatives, compare spectral data with existing libraries (e.g., Cambridge Structural Database). Ensure compliance with journal guidelines for new compound characterization, including elemental analysis and purity thresholds (>95%) .

Q. Which in vitro models are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., glycosidase inhibition kinetics using p-nitrophenyl substrates) and cell-based viability assays (e.g., MTT assay in neuronal or cancer cell lines). Use dose-response curves to calculate IC values. Cross-reference findings with compound libraries (e.g., kinase inhibitor libraries) to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound across studies?

- Methodological Answer : Conduct meta-analysis using false discovery rate (FDR) control to account for multiple hypothesis testing . Replicate experiments under standardized conditions (pH, temperature, substrate concentration). Compare kinetic parameters (K, V) across studies and validate with orthogonal methods (e.g., isothermal titration calorimetry). Address variability by reporting confidence intervals and effect sizes in publications .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neuroprotection?

- Methodological Answer : Apply the P-E/I-C-O framework:

- Population (P) : Neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons.

- Exposure/Intervention (E/I) : this compound at sub-cytotoxic doses (e.g., 1–50 µM).

- Comparison (C) : Untreated cells or cells treated with conduritol epoxide derivatives.

- Outcome (O) : Quantify neuroprotective markers (e.g., BDNF, SOD activity) via ELISA or Western blot.

Include RNA-seq or proteomic profiling to identify downstream pathways (e.g., autophagy, oxidative stress) .

Q. What challenges arise when translating in vitro findings of this compound to in vivo disease models?

- Methodological Answer : Address pharmacokinetic limitations (e.g., blood-brain barrier permeability) using LC-MS/MS to measure bioavailability. Employ transgenic animal models (e.g., Alzheimer’s disease mice) with longitudinal behavioral assessments. Use microdialysis to monitor cerebral spinal fluid concentrations. Report negative results transparently to avoid publication bias .

Q. Data Analysis & Reporting

Q. How should researchers handle inconsistent results between this compound’s activity in biochemical vs. cell-based assays?

- Methodological Answer : Perform statistical power analysis to ensure sample sizes are adequate. Use Bland-Altman plots to assess agreement between assay types. Investigate confounding factors (e.g., compound solubility, cellular uptake efficiency). Pre-register hypotheses and analytical plans to mitigate HARKing (Hypothesizing After Results are Known) .

Q. What strategies ensure reproducibility when reporting this compound’s bioactivity data?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo. Provide detailed supplemental materials, including stepwise synthesis protocols and instrument calibration logs .

Q. Ethical & Contextual Considerations

Q. How can researchers ethically contextualize this compound’s potential therapeutic applications?

- Methodological Answer : Conduct systematic reviews to evaluate preclinical efficacy against existing therapies (e.g., miglitol for diabetes). Engage interdisciplinary teams to assess societal impact, including cost-benefit analyses and environmental toxicity profiles. Disclose conflicts of interest in grant proposals and publications .

属性

CAS 编号 |

25348-64-5 |

|---|---|

分子式 |

C6H10O4 |

分子量 |

146.14 g/mol |

IUPAC 名称 |

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |

InChI 键 |

LRUBQXAKGXQBHA-UNTFVMJOSA-N |

SMILES |

C1=CC(C(C(C1O)O)O)O |

手性 SMILES |

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |

规范 SMILES |

C1=CC(C(C(C1O)O)O)O |

Key on ui other cas no. |

138258-55-6 |

同义词 |

5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。